molecular formula C11H25NO B13649137 5-(Aminomethyl)-3-ethyloctan-4-ol

5-(Aminomethyl)-3-ethyloctan-4-ol

Katalognummer: B13649137
Molekulargewicht: 187.32 g/mol
InChI-Schlüssel: VPJYWDQJVGUAET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-3-ethyloctan-4-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-ethyloctan-4-ol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically uses catalysts such as platinum or palladium and involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic transformation of renewable biomass into value-added chemicals. This approach is not only cost-effective but also environmentally friendly, as it reduces reliance on fossil resources . The process typically involves the conversion of biomass-derived platform molecules under mild conditions, followed by further chemical modifications to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-3-ethyloctan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-3-ethyloctan-4-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 5-(Aminomethyl)-3-ethyloctan-4-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence metabolic pathways and cellular processes, making the compound valuable for research in biochemistry and pharmacology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-(Aminomethyl)-3-ethyloctan-4-ol apart from these similar compounds is its unique combination of an amino group and a hydroxyl group on a longer carbon chain. This structure allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications .

Eigenschaften

Molekularformel

C11H25NO

Molekulargewicht

187.32 g/mol

IUPAC-Name

5-(aminomethyl)-3-ethyloctan-4-ol

InChI

InChI=1S/C11H25NO/c1-4-7-10(8-12)11(13)9(5-2)6-3/h9-11,13H,4-8,12H2,1-3H3

InChI-Schlüssel

VPJYWDQJVGUAET-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CN)C(C(CC)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.